N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c27-24(21-10-3-7-17-6-1-2-9-20(17)21)25-19-12-13-22-18(16-19)8-4-14-26(22)31(28,29)23-11-5-15-30-23/h1-3,5-7,9-13,15-16H,4,8,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLXBCSNBPPGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through ring-forming multicomponent reactions . The tetrahydroquinoline moiety can be prepared via hydrogenation of quinoline derivatives. The final step involves the coupling of the thiophene and tetrahydroquinoline intermediates with a naphthamide group under suitable reaction conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydroquinoline moiety can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the tetrahydroquinoline moiety can produce more saturated compounds.
Scientific Research Applications
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene and quinoline derivatives.
Industry: It can be used in the development of materials for electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide involves its interaction with specific molecular targets. The thiophene and quinoline moieties can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Activity : Sulfonyl and carboximidamide groups on the THQ core significantly influence biological activity and physicochemical properties.
Synthetic Challenges : Bulky substituents (e.g., 2-(1-methylpyrrolidin-2-yl)ethyl in Compound 30) reduce yields due to steric hindrance .
Salt Formation : Dihydrochloride salts (e.g., Compound 70) improve solubility but may limit blood-brain barrier penetration compared to neutral sulfonamides .
Biological Activity
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a tetrahydroquinoline core and a naphthamide moiety. Its molecular formula is , with a molecular weight of approximately 342.42 g/mol. The sulfonyl group attached to the thiophene ring is believed to enhance its biological activity by influencing its interaction with biological targets.
Antioxidant Activity
Recent studies have indicated that compounds containing thiophene and sulfonamide groups exhibit antioxidant properties . For instance, related compounds have shown significant antioxidant potency comparable to ascorbic acid, suggesting that this compound may also possess similar properties .
Anticancer Potential
Research has demonstrated that tetrahydroquinoline derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells. In vitro studies have shown that such compounds can inhibit cell proliferation in several cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may contribute to its antimicrobial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of several thiophene-containing compounds, this compound was found to exhibit significant free radical scavenging activity. The total antioxidant capacity was measured using the phosphomolybdenum method, showing results comparable to established antioxidants like ascorbic acid .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of tetrahydroquinoline derivatives revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle distribution and apoptotic markers, confirming the compound's potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in cancer progression or microbial growth.
- Modulation of Oxidative Stress : By scavenging free radicals, the compound may protect cells from oxidative damage.
- Induction of Apoptosis : Interaction with apoptotic pathways can lead to programmed cell death in cancer cells.
Q & A
Basic: What synthetic strategies are effective for preparing N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, and how can reaction yields be optimized?
Answer:
The compound is synthesized via multi-step protocols involving coupling reactions, sulfonylation, and purification. Key steps include:
- Coupling of tetrahydroquinoline intermediates with thiophene-2-carboximidamide or naphthamide groups using reagents like HCl or LiAlH4 .
- Salt formation (e.g., dihydrochloride) by treating free bases with HCl in methanol, achieving yields >70% .
- Purification via HPLC to ensure >95% purity, critical for biological studies .
Optimization Tips:
- Use excess reagents (e.g., 3.0 equiv of sulfamide) to drive reactions to completion .
- Monitor intermediates with NMR (e.g., δ 6.48 ppm for aromatic protons) and MS (ESI) for structural validation .
Basic: What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
